molecular formula C44H74O21 B1258846 Attenoside

Attenoside

Cat. No.: B1258846
M. Wt: 939 g/mol
InChI Key: CWAXZXSFUDEMIX-ZIKBFGBNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Attenoside is a novel acyclic diterpene glycoside (DTG) isolated from Nicotiana attenuata, a plant in the Solanaceae family. It was identified through bioassay-guided fractionation of aqueous acetic acid extracts from the plant’s aerial parts . Structurally, it belongs to the 20-hydroxygeranyllinalool glycoside class, characterized by an acyclic diterpene backbone conjugated with sugar moieties. Its structure was elucidated using atmospheric pressure chemical ionization mass spectrometry (APCI-MS) and 1D/2D nuclear magnetic resonance (NMR) spectroscopy .

This compound exhibits a mild deterrent effect on the feeding behavior of Manduca sexta larvae, a specialist herbivore of Solanaceae plants. This bioactivity suggests a role in plant defense mechanisms, though its effect is less pronounced compared to other secondary metabolites in N. attenuata, such as nicotine or trypsin protease inhibitors (TPIs) .

Properties

Molecular Formula

C44H74O21

Molecular Weight

939 g/mol

IUPAC Name

(2S,3R,4R,5R,6S)-2-[(2R,3S,4R,5R,6S)-6-[(3S,6E,10E,14Z)-16-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,7,11,15-tetramethylhexadeca-1,6,10,14-tetraen-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-methyloxane-3,4,5-triol

InChI

InChI=1S/C44H74O21/c1-7-44(6,65-42-37(57)34(54)38(27(19-47)62-42)63-40-35(55)31(51)28(48)24(5)59-40)16-10-15-22(3)12-8-11-21(2)13-9-14-23(4)20-58-43-39(33(53)30(50)26(18-46)61-43)64-41-36(56)32(52)29(49)25(17-45)60-41/h7,11,14-15,24-43,45-57H,1,8-10,12-13,16-20H2,2-6H3/b21-11+,22-15+,23-14-/t24-,25+,26+,27+,28-,29+,30+,31+,32-,33-,34+,35+,36+,37+,38+,39+,40-,41-,42-,43+,44+/m0/s1

InChI Key

CWAXZXSFUDEMIX-ZIKBFGBNSA-N

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)O)O[C@@](C)(CC/C=C(\C)/CC/C=C(\C)/CC/C=C(/C)\CO[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)C=C)CO)O)O)O

Canonical SMILES

CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC(C)(CCC=C(C)CCC=C(C)CCC=C(C)COC3C(C(C(C(O3)CO)O)O)OC4C(C(C(C(O4)CO)O)O)O)C=C)CO)O)O)O

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparison with Related Diterpene Glycosides

Attenoside is one of three DTGs (compounds 1, 2, and 3) isolated from N. attenuata. While all three share the 20-hydroxygeranyllinalool core, this compound (3) is distinguished by its unique glycosylation pattern, which contributes to its classification as a novel natural product. Below is a comparative analysis:

Compound Structure Source Bioactivity Reference
This compound Acyclic diterpene with unique glycosylation Nicotiana attenuata Mild feeding deterrent for M. sexta
DTG 1 20-hydroxygeranyllinalool glycoside Nicotiana attenuata Mild feeding deterrent for M. sexta
DTG 2 20-hydroxygeranyllinalool glycoside Nicotiana attenuata Mild feeding deterrent for M. sexta

Key Observations :

  • This compound’s novelty lies in its glycosylation pattern, which may influence solubility or interaction with insect gustatory receptors .

Comparison with Other Plant Defense Compounds

N. attenuata produces diverse defense metabolites. Compared to this compound:

  • Nicotine: A well-characterized alkaloid with strong neurotoxic effects on herbivores. Nicotine exhibits significantly higher toxicity (e.g., lethal at 0.1% concentration in diet) compared to the mild deterrent effect of this compound .
  • Trypsin Protease Inhibitors (TPIs): These proteins disrupt insect digestion by inhibiting proteases. TPIs reduce larval growth rates by >50%, whereas this compound only marginally affects feeding behavior .

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